molecular formula C14H11BrINO2 B5997048 5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide

5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide

Cat. No.: B5997048
M. Wt: 432.05 g/mol
InChI Key: VCSBEOZIXQKXAH-UHFFFAOYSA-N
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Description

5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a methoxyphenyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps are as follows:

    Bromination and Iodination: The starting material, 2-iodoaniline, undergoes bromination to introduce the bromine atom at the 5-position.

    Amidation: The brominated product is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form the amide bond, resulting in the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and iodine).

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can be reduced to amines.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in amidation reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Aldehydes or acids from the oxidation of the methoxy group.

    Reduction Products: Amines from the reduction of the amide group.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential biological activities, including anti-inflammatory and anticancer properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide depends on its specific application. In pharmacological studies, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity to target proteins, while the amide and methoxy groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    5-bromo-2-iodo-N-(3-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

    5-bromo-2-iodo-N-(4-methoxyphenyl)benzamide: Similar structure but with the methoxy group at the 4-position.

Uniqueness:

  • The presence of both bromine and iodine atoms in 5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide makes it unique compared to other benzamides. These halogen atoms can significantly influence its reactivity and binding properties.
  • The methoxy group at the 3-position can also impact its chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-bromo-2-iodo-N-(3-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrINO2/c1-19-11-4-2-3-10(8-11)17-14(18)12-7-9(15)5-6-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBEOZIXQKXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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